Lanthanum(III) ethoxide

概要

説明

Lanthanum(III) ethoxide, also known as lanthanum(3+) ethanolate, is an organometallic compound with the chemical formula C₆H₁₅LaO₃. It is part of the lanthanide series and is known for its applications in various fields due to its unique properties. This compound is typically used in non-aqueous solubility applications, such as solar energy and water treatment .

準備方法

Synthetic Routes and Reaction Conditions: Lanthanum(III) ethoxide can be synthesized through the reaction of lanthanum(III) chloride with sodium ethoxide in an anhydrous ethanol solution. The reaction is typically carried out under an inert atmosphere to prevent moisture from affecting the product. The general reaction is as follows:

LaCl3+3NaOEt→La(OEt)3+3NaCl

where LaCl₃ is lanthanum(III) chloride and NaOEt is sodium ethoxide.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high purity and yield of the product. The compound is often produced in bulk quantities for commercial and research applications .

化学反応の分析

Types of Reactions: Lanthanum(III) ethoxide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form lanthanum(III) oxide.

Hydrolysis: Reacts with water to form lanthanum hydroxide and ethanol.

Substitution: Can undergo ligand exchange reactions with other alkoxides or organic ligands.

Common Reagents and Conditions:

Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.

Hydrolysis: Occurs readily in the presence of moisture.

Substitution: Requires the presence of other alkoxides or ligands in an anhydrous solvent.

Major Products:

Oxidation: Lanthanum(III) oxide (La₂O₃)

Hydrolysis: Lanthanum hydroxide (La(OH)₃) and ethanol

Substitution: Various lanthanum alkoxides or organometallic compounds

科学的研究の応用

Lanthanum(III) ethoxide has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of lanthanum-based materials and catalysts.

Biology: Investigated for its potential use in biological imaging and as a contrast agent.

Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of advanced materials, such as thin films and coatings, through chemical vapor deposition (CVD) and physical vapor deposition (PVD) techniques

作用機序

The mechanism of action of lanthanum(III) ethoxide involves its ability to form stable complexes with various ligands. This property is exploited in its use as a precursor for the synthesis of other lanthanum compounds. In biological systems, lanthanum(III) ions can interact with phosphate groups, leading to the formation of insoluble lanthanum phosphate complexes. This mechanism is utilized in medical applications to reduce serum phosphate levels .

類似化合物との比較

Lanthanum(III) oxide (La₂O₃): An inorganic compound used in optical materials and as a catalyst.

Lanthanum(III) chloride (LaCl₃): Used in the synthesis of other lanthanum compounds and as a catalyst.

Lanthanum(III) nitrate (La(NO₃)₃): Utilized in various chemical reactions and as a precursor for other lanthanum compounds

Uniqueness: Lanthanum(III) ethoxide is unique due to its organometallic nature, which allows it to be used in non-aqueous solubility applications. Its ability to undergo various chemical reactions and form stable complexes makes it a versatile compound in both research and industrial applications .

生物活性

Lanthanum(III) ethoxide, with the chemical formula La(C₂H₅O)₃, is a compound of lanthanum that has garnered interest in various fields, particularly in biological applications and materials science. This article explores the biological activity of this compound, focusing on its cytotoxic effects, potential therapeutic applications, and mechanisms of action.

This compound is synthesized through the reaction of lanthanum oxide or lanthanum chloride with ethanol in anhydrous conditions. The resulting compound appears as white crystalline solids and is known for its hygroscopic nature. Its molecular weight is approximately 274.08 g/mol, and it has a CAS number of 90397-54-9 .

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic properties of lanthanum compounds, including this compound. Research indicates that lanthanum complexes can induce cell death in various cancer cell lines through multiple mechanisms.

1. Mechanisms of Action:

- Reactive Oxygen Species (ROS) Production: Lanthanum compounds are known to generate ROS, which can lead to oxidative stress and subsequent apoptosis in cancer cells .

- Endocytosis: Lanthanum nanoparticles have been shown to enter cells via clathrin-mediated endocytosis, enhancing their cytotoxic effects by disrupting cellular functions .

- DNA Damage: The dissociation of lanthanum ions can interfere with calcium signaling pathways, leading to direct DNA damage and apoptosis .

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 (Leukemia) | 10 | Induction of apoptosis via ROS production |

| BV-173 (CML) | 12 | Clathrin-mediated endocytosis |

| SKW-3 | 8 | DNA damage and oxidative stress |

Therapeutic Potential

The therapeutic potential of this compound extends beyond its cytotoxic properties. It has been investigated for its ability to enhance the efficacy of existing cancer treatments:

- Combination Therapy: Studies suggest that when used in conjunction with traditional therapies like radiation or chemotherapy, lanthanum compounds can sensitize tumor cells, making them more susceptible to treatment .

- Targeting Brain Tumors: Lanthanum nanoparticles have shown promise in penetrating the blood-brain barrier (BBB), indicating potential for treating glioblastomas and other brain tumors .

Case Studies

Case Study 1: Glioblastoma Treatment

A recent study demonstrated that lanthanum oxide nanoparticles could enhance the effects of temozolomide (TMZ), a common chemotherapeutic agent for glioblastoma. The study found that combining TMZ with lanthanum nanoparticles increased ROS levels and apoptosis markers in patient-derived glioblastoma cell lines .

Case Study 2: Acute Myeloid Leukemia

Another investigation assessed the cytotoxic effects of newly synthesized lanthanum complexes on acute myeloid leukemia cells. Results indicated significant cell death through apoptotic pathways, highlighting the potential for developing lanthanum-based therapies for hematological malignancies .

Environmental and Agricultural Implications

Beyond its medical applications, this compound also shows promise in agricultural settings. Research indicates that trivalent rare earth elements like La(III) can enhance nutrient uptake in plants through systemic endocytosis mechanisms, improving overall plant growth and development . This suggests a dual role for lanthanum compounds in both health and environmental applications.

特性

IUPAC Name |

ethanolate;lanthanum(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H5O.La/c3*1-2-3;/h3*2H2,1H3;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPAJGHOZGYPSTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

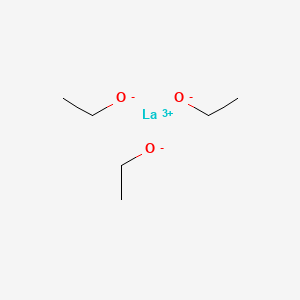

CC[O-].CC[O-].CC[O-].[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15LaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30558342 | |

| Record name | Lanthanum triethoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90397-54-9 | |

| Record name | Lanthanum triethoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。